BenchChemオンラインストアへようこそ!

N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride

LSD1/KDM1A inhibition Epigenetic cancer targets Arylcyclopropylamine SAR

N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride (CAS 1049803-00-0) is a secondary cyclopropylamine featuring a 1,3‑benzodioxole (methylenedioxyphenyl) moiety linked via a methylene bridge to the amine nitrogen, supplied as the hydrochloride salt to enhance aqueous solubility and handling. The free‑base form carries CAS 643007‑93‑6 and a molecular weight of 191.23 g/mol, while the HCl salt increases this to 227.69 g/mol.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 1049803-00-0
Cat. No. B2400669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride
CAS1049803-00-0
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESC1CC1NCC2=CC3=C(C=C2)OCO3.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9;/h1,4-5,9,12H,2-3,6-7H2;1H
InChIKeyARHBYKYQPPLGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine Hydrochloride CAS 1049803-00-0: Chemical Class, Core Scaffold, and Procurement Identity


N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride (CAS 1049803-00-0) is a secondary cyclopropylamine featuring a 1,3‑benzodioxole (methylenedioxyphenyl) moiety linked via a methylene bridge to the amine nitrogen, supplied as the hydrochloride salt to enhance aqueous solubility and handling . The free‑base form carries CAS 643007‑93‑6 and a molecular weight of 191.23 g/mol, while the HCl salt increases this to 227.69 g/mol . The molecule merges the benzodioxole scaffold and the cyclopropylamine warhead into a single, bifunctional building block. The benzodioxole subunit is a recognised pharmacophore in central nervous system (CNS) and epigenetic drug discovery, and the cyclopropylamine group can serve as a mechanism‑based inhibitory warhead against flavin‑dependent amine oxidases, notably lysine‑specific demethylase 1 (LSD1/KDM1A) [1][2]. These two functional elements – the benzodioxole recognition element and the cyclopropylamine warhead – are simultaneously accessible in a single, well‑characterised chemical entity that is commercially available from multiple ISO‑certified suppliers for pharmaceutical R&D and quality control .

Why N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine Hydrochloride Cannot Be Replaced by a Generic Arylcyclopropylamine


Superficially, any arylcyclopropylamine could appear interchangeable in LSD1‑ or monoamine‑related assays; however, the benzodioxole‑substituted variant occupies a distinct position in the structure‑activity landscape. In a systematically profiled series of ≈45 arylcyclopropylamines, the benzodioxole‑bearing analogue – structurally identical to the free base of the title compound – delivered the highest LSD1 inhibitory activity among all aromatic carbocycle‑appended congeners tested at a fixed concentration [1]. This quantitative differentiation demonstrates that even closely related aryl groups (e.g., phenyl, benzyl, or heterocyclic replacements) do not replicate the benzodioxole‑specific potency signature. Without confirming the exact aryl‑warhead combination, procurement of a generic arylcyclopropylamine risks undermining experimental reproducibility in LSD1‑focused campaigns, as the subtle electronic and steric features of the benzodioxole unit are decisive for this potency advantage [2]. Furthermore, the hydrochloride salt form of the title compound provides a standardised, soluble, and stable input for in vitro enzymatic and cellular assays, an attribute not guaranteed by free‑base or alternative salt forms available for other aryl variants .

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine Hydrochloride Versus Its Closest In‑Class Analogs


LSD1 Inhibitory Activity: Benzodioxole 11d vs. Phenyl, Benzyl, and Heterocyclic Arylcyclopropylamines

In a head‑to‑head panel of >45 arylcyclopropylamine amides evaluated at a single concentration of 10 µM against recombinant human LSD1, the benzodioxole‑capped derivative 11d – which shares its benzodioxole‑warhead architecture with the title compound’s free base – displayed the highest relative inhibition among all aromatic carbocycle‑bearing analogues. The LSD1 inhibitor GSK2879552 served as the positive control [1].

LSD1/KDM1A inhibition Epigenetic cancer targets Arylcyclopropylamine SAR

Differential Amine‑Warhead Geometry: Methylene‑Bridged vs. α‑Cyclopropylbenzodioxole Series (UWA‑101/121/122)

The UWA series (α‑cyclopropyl‑N‑methyl‑1,3‑benzodioxole‑5‑ethanamine) represents a structurally distinct class in which the cyclopropyl ring is directly attached to the α‑carbon of the ethylamine chain, whereas the title compound places the cyclopropyl on the terminal amine nitrogen with a methylene spacer. This topological difference yields markedly different monoamine transporter profiles [1][2].

Dopamine/serotonin transporter inhibition Parkinson’s disease adjunct therapy Structure‑selectivity relationships

Hydrochloride Salt vs. Free‑Base: Solubility and Stability for Reproducible In Vitro Assays

The hydrochloride salt (CAS 1049803‑00‑0) provides consistent aqueous solubility and long‑term storage stability compared with the free‑base form (CAS 643007‑93‑6). While specific solubility values have not been reported in peer‑reviewed literature, the hydrochloride designation is recognised as a standard strategy for secondary amine‑containing molecules to ensure protonation, reduce hygroscopicity, and facilitate accurate weighing and dissolution in aqueous assay buffers .

Aqueous solubility Salt‑form selection Assay reproducibility

High‑Value Application Scenarios Where N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine Hydrochloride Provides Documented Differentiation


LSD1 Inhibitor Lead‑Optimisation Programmes Requiring a Validated Benzodioxole‑Cyclopropylamine Scaffold

Citing the direct head‑to‑head LSD1 panel data [1], medicinal chemistry teams pursuing irreversible or reversible LSD1 inhibitors can confidently incorporate the title compound as the aryl‑cyclopropylamine building block that yields the highest potency among aromatic carbocycle‑containing amides. When the benzodioxole group is coupled to a suitable carboxylic acid partner, it generates the benzodioxole‑amide series typified by compound 11d, which outperforms phenyl, benzyl, and heterocyclic analogues in the same assay. This makes the title compound a strategic scaffold for fragment‑based growth, scaffold‑hopping around tranylcypromine‑derived clinical candidates (e.g., GSK2879552, ORY‑1001), and focused library synthesis where the benzodioxole electronic signature is hypothesised to enhance target engagement [2].

Chemical‑Biology Tool Compound Synthesis to Deconvolve Epigenetic vs. Monoamine Transporter Pharmacology

The unambiguous structural distinction between the methylene‑bridged cyclopropylamine (title compound, LSD1‑directed) and the α‑cyclopropyl‑ethylamine series (UWA‑101, −121, −122; monoamine‑transporter‑directed) enables the design of carefully matched negative‑control or selectivity‑panel probes. With documented Ki/EC50 values for the UWA series [3], researchers can synthesise or procure the title compound and its derivatives to generate benzodioxole‑cyclopropylamine congeners that retain the benzodioxole pharmacophore but redirect the cyclopropylamine warhead away from plasma‑membrane transporters and toward intracellular flavin‑dependent amine oxidases. This dual‑probe strategy is essential for mechanistic studies in neurons, cancer cells, or co‑culture models where both LSD1 and SERT/DAT may be present.

Pharmaceutical Quality Control and Reference Standard Preparation

Because the hydrochloride salt is commercially supplied at ≥95% purity with documented CAS registry and ISO‑certified quality systems , the compound is suited for use as an analytical reference standard in HPLC method development, forced‑degradation studies, and impurity profiling of benzodioxole‑containing active pharmaceutical ingredients. The well‑defined salt form eliminates batch‑to‑batch variability in stoichiometry, enabling reliable quantitative NMR and mass spectrometry calibration curves for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions.

Quote Request

Request a Quote for N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.